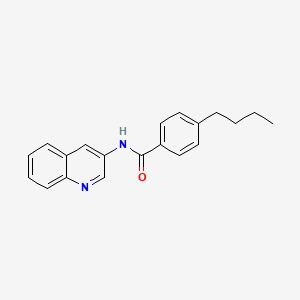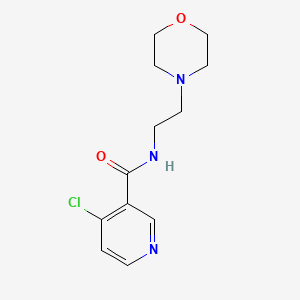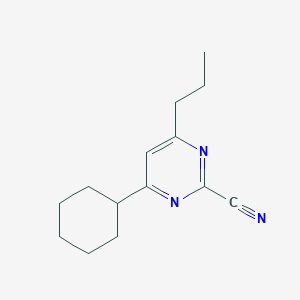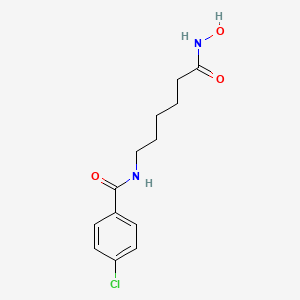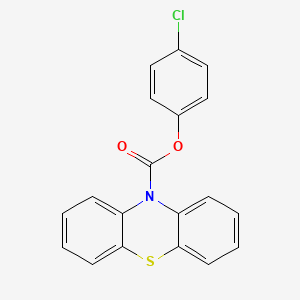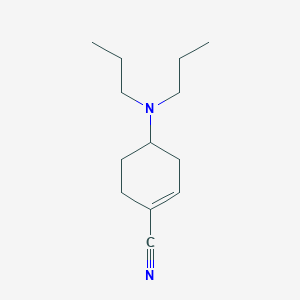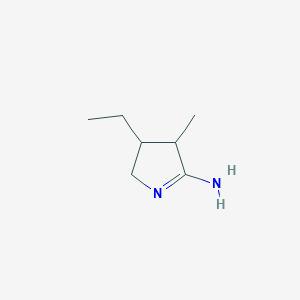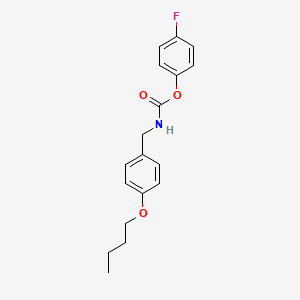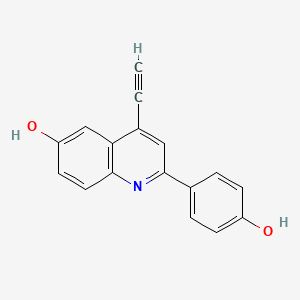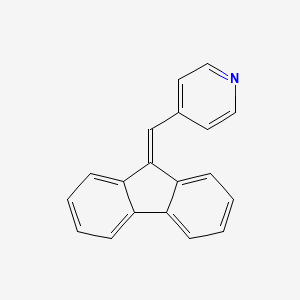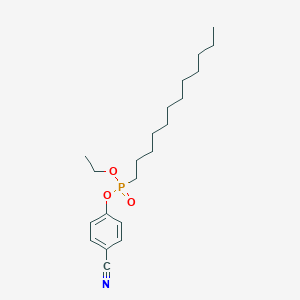
4-Cyanophenyl ethyl dodecylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyanophenyl ethyl dodecylphosphonate: is an organic compound with the molecular formula C21H34NO3P. It contains a phosphonate group, a nitrile group, and a long alkyl chain, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanophenyl ethyl dodecylphosphonate typically involves the reaction of 4-cyanophenol with ethyl dodecylphosphonate in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-cyanophenyl ethyl dodecylphosphonate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated phosphonates.
Scientific Research Applications
4-cyanophenyl ethyl dodecylphosphonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating diseases related to the endocannabinoid system.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyanophenyl ethyl dodecylphosphonate involves its interaction with molecular targets such as enzymes. For example, it inhibits monoacylglycerol lipase, leading to increased levels of 2-arachidonoylglycerol and arachidonic acid . This inhibition affects various signaling pathways, potentially offering therapeutic benefits.
Comparison with Similar Compounds
- 4-cyanophenyl ethyl methylphosphonate
- 4-cyanophenyl ethyl butylphosphonate
- 4-cyanophenyl ethyl octylphosphonate
Comparison: 4-cyanophenyl ethyl dodecylphosphonate is unique due to its long alkyl chain, which imparts distinct physicochemical properties. Compared to its shorter-chain analogs, it exhibits different solubility, reactivity, and biological activity profiles, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C21H34NO3P |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[dodecyl(ethoxy)phosphoryl]oxybenzonitrile |
InChI |
InChI=1S/C21H34NO3P/c1-3-5-6-7-8-9-10-11-12-13-18-26(23,24-4-2)25-21-16-14-20(19-22)15-17-21/h14-17H,3-13,18H2,1-2H3 |
InChI Key |
FHIBETIKXBGJPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


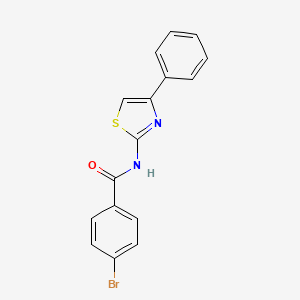
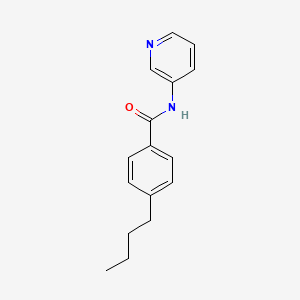
![4-Butyl-1-[3-(phenylpropoxy)propyl]piperidine](/img/structure/B10844117.png)

